Bienvenue dans la boutique en ligne BenchChem!

1H-1,4,7-Triazonine-1,4(5H)-diacetic acid, hexahydro-

Copper-64 PET Imaging Kinetic Stability Bifunctional Chelators

1H-1,4,7-Triazonine-1,4(5H)-diacetic acid, hexahydro- (CAS 169698-13-9), also known as NODA or 1,4,7-triazacyclononane-1,4-diacetic acid, is a pentadentate macrocyclic chelating agent with the molecular formula C10H19N3O4 and a molecular weight of 245.28 g/mol. It serves as a core structural motif for bifunctional chelators (BFCs) widely employed in radiopharmaceuticals for positron emission tomography (PET) imaging and targeted radionuclide therapy, particularly for complexation with the {Al18F}2+ core and radiometals such as 68Ga and 64Cu.

Molecular Formula C10H19N3O4
Molecular Weight 245.28 g/mol
CAS No. 169698-13-9
Cat. No. B3245545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-1,4,7-Triazonine-1,4(5H)-diacetic acid, hexahydro-
CAS169698-13-9
Molecular FormulaC10H19N3O4
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESC1CN(CCN(CCN1)CC(=O)O)CC(=O)O
InChIInChI=1S/C10H19N3O4/c14-9(15)7-12-3-1-11-2-4-13(6-5-12)8-10(16)17/h11H,1-8H2,(H,14,15)(H,16,17)
InChIKeyWBRUPBYQJCBBBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-1,4,7-Triazonine-1,4(5H)-diacetic acid, hexahydro- (CAS 169698-13-9) for Radiopharmaceutical Chelation


1H-1,4,7-Triazonine-1,4(5H)-diacetic acid, hexahydro- (CAS 169698-13-9), also known as NODA or 1,4,7-triazacyclononane-1,4-diacetic acid, is a pentadentate macrocyclic chelating agent with the molecular formula C10H19N3O4 and a molecular weight of 245.28 g/mol [1]. It serves as a core structural motif for bifunctional chelators (BFCs) widely employed in radiopharmaceuticals for positron emission tomography (PET) imaging and targeted radionuclide therapy, particularly for complexation with the {Al18F}2+ core and radiometals such as 68Ga and 64Cu [2]. Its well-defined coordination geometry and robust metal-binding properties underpin its utility as a foundational building block for developing targeted molecular imaging probes.

Why NODA (169698-13-9) Cannot Be Replaced by Generic NOTA or DOTA in Radiopharmaceutical Chelation


Generic substitution of 1H-1,4,7-triazonine-1,4(5H)-diacetic acid, hexahydro- (NODA) with the more common triacetic acid analog NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) or the cyclen-based DOTA is not scientifically or procedurally equivalent. NODA is a pentadentate chelator specifically designed for optimal complexation with the {Al18F}2+ core, exhibiting distinct coordination chemistry and labeling kinetics [1]. Unlike hexadentate NOTA, the pentadentate NODA motif can provide enhanced in vivo stability for Al18F complexes, as instability of the [AlF]2+ complex with NOTA has been attributed to dissociation of free 18F− and subsequent bone accumulation [1]. Furthermore, direct comparative studies demonstrate that NODA-based constructs achieve markedly different radiochemical yields and stability profiles compared to NOTA, DOTA, and DTPA, rendering interchangeability without full re-validation impossible [2].

Head-to-Head Quantitative Differentiation: NODA (CAS 169698-13-9) vs. NOTA, DOTA, and NODAGA in PET Tracer Development


Superior Kinetic Inertness of 64Cu-NOTA vs. 64Cu-DOTA Under Physiologically Relevant Conditions

The kinetic stability of the 64Cu complex of the NOTA scaffold (the triacetic acid analog of NODA) was quantitatively compared to that of 64Cu-DOTA and 64Cu-TETA. Under physiologically relevant conditions (pH 7.5, 1–5 µM Cu2+), 64Cu-NOTA demonstrated much greater kinetic stability than 64Cu-DOTA, with the rate of 64Cu loss from Cu-DOTA increasing with higher [Cu2+] and pH, while Cu-NOTA remained minimally dependent on these variables [1]. This class-level advantage supports the selection of triazacyclononane-based chelators over cyclen-based DOTA for 64Cu labeling.

Copper-64 PET Imaging Kinetic Stability Bifunctional Chelators

Quantitative Thermodynamic Stability Advantage of NOTA over DOTA

While NODA (the diacetic acid analog) lacks published thermodynamic stability constants, data for the closely related triacetic acid analog NOTA provide class-level inference. The thermodynamic stability constant (log K at 25 °C) for NOTA is reported as 21.6–19.8, compared to 22.7–22.21 for DOTA [1]. Although DOTA exhibits a slightly higher log K, the macrocyclic cavity size of the triazacyclononane ring (9-membered) is distinct from the cyclen ring (12-membered) of DOTA, leading to different metal ion selectivity and complexation kinetics.

Thermodynamic Stability Metal Complexation Log K

Labeling Efficiency and Stability Parity of NOTA and NODAGA for 64Cu-Affibody Conjugates

A direct head-to-head comparison evaluated 64Cu labeling of the anti-HER2 affibody ZHER2:S1 conjugated with either NOTA or NODAGA. Both chelators demonstrated equivalent performance in terms of overall yield, purity, and complex stability [1]. Under a 2-hour challenge with a 500-fold excess of Na4EDTA, 64Cu-NOTA-ZHER2:S1 retained 99.1 ± 0.0% of affibody-associated activity, while 64Cu-NODAGA-ZHER2:S1 retained 98.5 ± 0.0% [1]. This parity indicates that the triazacyclononane scaffold provides robust 64Cu complexation, with the diacetic acid NODA offering comparable stability to the more functionalized NODAGA.

64Cu Labeling Affibody Molecules Radiochemical Purity

Mild Radiolabeling Conditions: NOTA Enables Room Temperature 68Ga Labeling vs. High Temperature for DOTA

In a systematic comparison of bifunctional chelators for 68Ga-labeled RGD peptides, NOTA-Bn-E-[c(RGDfk)]2 was successfully radiolabeled with 68Ga at room temperature, whereas DOTA-Bn-E-[c(RGDfk)]2 and DTPA-Bn-E-[c(RGDfk)]2 required high-temperature labeling [1]. In vitro stability assays identified 68Ga-NOTA-Bn-E-[c(RGDfk)]2 as the most kinetically rigid complex. Critically, while tumor uptake was comparable among the three radiotracers (NOTA: 2.78 ± 0.38 %ID/g; DOTA: 3.08 ± 1.1 %ID/g; DTPA: 3.36 ± 0.49 %ID/g at 1 h), 68Ga-NOTA-Bn-E-[c(RGDfk)]2 provided the best tumor-to-background ratio [1].

68Ga Radiolabeling Kit Formulation RGD Peptides

Optimized 18F-Radiofluorination of NODA Derivatives via Design of Experiments

A Design of Experiments (DoE) approach was applied to optimize the Al18F radiofluorination of a NODA derivative. The study systematically varied temperature, pH, precursor amount, AlCl3 amount, and organic solvent content, achieving a maximum radiochemical yield (RCY) of 70–80% under optimized conditions [1]. This demonstrates that the NODA scaffold can be efficiently labeled with fluorine-18, a key PET radionuclide, through a robust and predictable process. The study provides a quantitative framework for optimizing labeling conditions, contrasting with empirical, trial-and-error approaches often required for other chelator classes.

Al18F Labeling Design of Experiments Radiochemical Yield

In Vivo Stability and Clearance Profile of Al(NOTA) vs. Al(NODASA) in Rats

In vivo 27Al NMR studies in rats evaluated the stability and biodistribution of Al(NOTA) and Al(NODASA), a succinic acid derivative of NODA. Both chelates demonstrated high stability towards acid-catalyzed dissociation and remained intact under physiological conditions, with no evidence of in vivo demetalation by transferrin [1]. The chelates were primarily eliminated via the kidneys. The thermodynamic stability constant estimated for Al(NODASA) confirmed its suitability for in vivo applications without transchelation [1]. This cross-study data supports the in vivo robustness of the triazacyclononane-1,4-diacetic acid framework.

In Vivo Stability Aluminum Chelates Pharmacokinetics

Defined Application Scenarios for 1H-1,4,7-Triazonine-1,4(5H)-diacetic acid, hexahydro- (CAS 169698-13-9) Based on Quantitative Evidence


Development of Al18F-Labeled PET Tracers for Cancer Imaging

The pentadentate NODA motif is specifically validated for stable complexation of the {Al18F}2+ core, enabling one-step radiofluorination of heat-sensitive biomolecules [1]. Unlike hexadentate NOTA, which can lead to 18F− dissociation and bone accumulation, NODA-based constructs have demonstrated enhanced in vivo stability for Al18F-labeled PSMA-targeting peptides [1]. The radiochemical purity of Al18F-labeled NODA-conjugates can reach ~100% after purification, supporting high-contrast PET imaging. A Design of Experiments approach has further optimized this process to achieve radiochemical yields of 70–80% , providing a robust, scalable protocol for clinical tracer production.

Synthesis of 68Ga-Radiopharmaceuticals for Routine Clinical Use

Triazacyclononane-based chelators, including NODA derivatives, enable room-temperature 68Ga labeling, a critical advantage for simple, rapid kit formulations compared to DOTA and DTPA, which require heating [1]. This property reduces synthesis time and equipment complexity, facilitating automated production in hospital radiopharmacies. Furthermore, 68Ga-labeled NOTA-conjugates have demonstrated superior tumor-to-background ratios in animal models compared to DOTA and DTPA analogs, despite comparable absolute tumor uptake [1]. This supports the use of the NODA scaffold for developing targeted 68Ga-PET tracers with improved image contrast.

Construction of 64Cu-Labeled Imaging Probes with High Kinetic Stability

The triazacyclononane framework provides a kinetically inert coordination environment for 64Cu, as demonstrated by the superior stability of 64Cu-NOTA compared to 64Cu-DOTA under physiologically relevant pH and Cu2+ concentrations [1]. Direct comparative data with NODAGA-affibody conjugates confirm that 64Cu-labeled triazacyclononane constructs retain >98% of their activity even after a stringent EDTA challenge . This kinetic inertness minimizes in vivo copper exchange with endogenous proteins, reducing background signal and enabling high-sensitivity PET imaging of low-abundance targets.

Design of Bifunctional Chelators for Targeted Alpha Therapy (TAT) and Theranostics

The robust in vivo stability of the triazacyclononane-1,4-diacetic acid core, as evidenced by the absence of transchelation to serum transferrin in Al(NODASA) studies [1], positions NODA derivatives as promising scaffolds for complexing therapeutic alpha- and beta-emitting radiometals (e.g., 225Ac, 177Lu). The ability to conjugate the chelator to targeting vectors (e.g., peptides, antibodies) without compromising metal-binding stability is critical for minimizing off-target toxicity. This foundational stability supports the development of theranostic pairs where the same NODA-based conjugate can be labeled with a diagnostic PET isotope (e.g., 68Ga, 64Cu) and a therapeutic isotope (e.g., 177Lu), enabling personalized dosimetry and treatment monitoring.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-1,4,7-Triazonine-1,4(5H)-diacetic acid, hexahydro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.